Sulfonium, 1,3-propanediylbis[dimethyl-
Description
Structure
3D Structure
Properties
CAS No. |
52780-71-9 |
|---|---|
Molecular Formula |
C7H18S2+2 |
Molecular Weight |
166.4 g/mol |
IUPAC Name |
3-dimethylsulfoniopropyl(dimethyl)sulfanium |
InChI |
InChI=1S/C7H18S2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3/q+2 |
InChI Key |
BDALBUQEKWQKFM-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCC[S+](C)C |
Origin of Product |
United States |
Synthetic Strategies for 1,3 Propanediylbis Dimethyl Sulfonium and Analogous Bis Sulfonium Scaffolds
Direct Alkylation Methodologies for Bis-Sulfonium Formation
Direct alkylation stands as a fundamental and straightforward approach for the synthesis of sulfonium (B1226848) salts. This methodology relies on the nucleophilic character of the sulfur atom in a sulfide (B99878) attacking an electrophilic carbon atom of an alkylating agent.
The most conventional route to forming 1,3-propanediylbis[dimethyl-sulfonium] salts is the direct reaction of dimethyl sulfide with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane. In this reaction, the sulfur atom of dimethyl sulfide acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction.
Table 1: Representative Direct Alkylation for Sulfonium Salt Formation
| Alkylating Agent | Nucleophile | Product | Conditions | Reference |
| 1,3-Dibromopropane | Dimethyl Sulfide | 1,3-Propanediylbis[dimethyl-sulfonium] dibromide | Solvent (e.g., acetone, acetonitrile), heat | General Knowledge |
| C17-32-Alkyl Halide | Dimethyl Sulfide | Dimethyl-C17-32-alkyl sulfonium halide | Mixture of reactants, heat | google.com |
More advanced synthetic strategies involve the in situ generation of highly reactive sulfonium intermediates that are subsequently trapped to form the desired product. A prevalent method is the activation of sulfoxides using an acid anhydride (B1165640), most commonly trifluoromethanesulfonic anhydride (Tf₂O). nih.gov This reaction generates a highly electrophilic S(IV) bistriflate intermediate. nih.gov This reactive species can then be trapped by a suitable nucleophile. For the synthesis of a bis-sulfonium salt, a precursor containing two sulfoxide (B87167) groups could theoretically be activated by this method, followed by trapping with two equivalents of a nucleophile to form the dicationic product.
Another approach involves the oxidation of sulfinate salts. The use of hypervalent iodine(III) reagents can oxidize sulfinates to generate a reactive sulfonium species, which is then trapped by a nucleophile. beilstein-journals.org This process offers a way to form sulfonium salts under oxidative conditions rather than through direct alkylation. beilstein-journals.org The extension of this method to a disulfinate precursor could provide a pathway to bis-sulfonium structures.
Alternative Synthetic Approaches to Bis-Sulfonium Compounds
Beyond direct alkylation, other methodologies, including nucleophilic substitution and multicomponent reactions, offer alternative pathways to bis-sulfonium compounds, particularly for more complex structures.
Nucleophilic substitution reactions can be employed in various ways to construct bis-sulfonium salts. In one potential pathway, a molecule already containing a sulfonium moiety can act as a substrate. If this molecule also contains a suitable leaving group, a sulfide nucleophile can displace it to form a second sulfonium center. Conversely, a sulfonium salt containing a nucleophilic group could react with an alkyl halide to form the bis-sulfonium structure. These methods are less common for simple scaffolds like 1,3-propanediylbis[dimethyl-sulfonium] but are valuable for synthesizing more complex, functionalized bis-sulfonium systems where direct dialkylation may not be feasible.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a powerful strategy for building molecular complexity. researchgate.net While MCRs have been extensively used to synthesize a wide variety of sulfur-containing compounds, including sulfonyl derivatives, their specific application for the direct synthesis of bis-sulfonium scaffolds is not widely documented. researchgate.netrsc.org The development of MCRs that can efficiently construct dicationic sulfonium systems remains an area with potential for future exploration, offering the promise of rapid access to structurally diverse and complex bis-sulfonium salts.
Synthesis of Structurally Related 1,3-Propanediyl-Bridged Onium Salts for Comparative Studies
To understand the properties and reactivity of 1,3-propanediylbis[dimethyl-sulfonium] salts, it is useful to compare them with analogous onium salts containing different heteroatoms, such as nitrogen (ammonium) and phosphorus (phosphonium). The synthesis of these related compounds often follows similar direct alkylation principles.
The synthesis of 1,3-propanediyl-bridged bis-ammonium salts can be achieved by reacting a suitable amine with 1,3-dihalopropane. For example, 1,3-bis[tris(hydroxymethyl)methylamino]propane has been synthesized by reacting tris(hydroxymethyl)aminomethane with 1,3-dibromopropane in an ethanol (B145695) solution under reflux. google.comnih.govrpicorp.com
Similarly, 1,3-propanediyl-bridged bis-phosphonium salts are typically prepared by the reaction of a phosphine (B1218219) with a 1,3-dihaloalkane. The synthesis of (3-bromopropyl)triphenylphosphonium bromide, a precursor to related bis-phosphonium salts, has been accomplished through the microwave irradiation of 1,3-dibromopropane and triphenylphosphine (B44618). bas.bg The formation of the bis-phosphonium salt would require a subsequent reaction or the use of a 2:1 molar ratio of phosphine to dihaloalkane under appropriate conditions.
Table 2: Synthesis of Analogous 1,3-Propanediyl-Bridged Onium Salts
| Onium Center | Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Nitrogen (Ammonium) | Tris(hydroxymethyl)aminomethane | 1,3-Dibromopropane | 1,3-Bis[tris(hydroxymethyl)methylamino]propane | Ethanol, Reflux | google.com |
| Phosphorus (Phosphonium) | Triphenylphosphine | 1,3-Dibromopropane | (3-Bromopropyl)triphenylphosphonium bromide | Xylene or Toluene, Microwave Irradiation | bas.bg |
Synthesis of 1,3-Propanediylbis(triphenylphosphonium) Derivatives
The synthesis of 1,3-propanediylbis(triphenylphosphonium) derivatives, structural analogs of the corresponding bis-sulfonium salts, typically involves the reaction of triphenylphosphine with a 1,3-dihalopropane or a related three-carbon dielectrophile.
One common strategy involves the quaternization of triphenylphosphine (Ph₃P) with a compound containing a dibromoalkane chain. For instance, a synthetic protocol for creating such linkages involves the alkylation of a starting molecule with an excess of a dibromoalkane, like dibromohexane, followed by quaternization with Ph₃P. nih.gov A similar approach can be adapted using 1,3-dibromopropane to yield the desired 1,3-propanediyl linker.
A key step in creating these linkers can also begin from natural products. For example, derivatives of natural allylpolyalkoxybenzenes can be conjugated to triphenylphosphonium cations via a three-carbon aliphatic linker. nih.gov This process often starts with the hydroboration-oxidation of an allyl group to form a propanol (B110389) derivative, which is then converted to a suitable leaving group (e.g., a bromide) before reaction with triphenylphosphine. nih.gov
The following table summarizes a synthetic approach to a triphenylphosphonium conjugate with a three-carbon linker derived from a natural product.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Tetraalkoxyphenyl-1-propanol |
| 2 | Bromination | PBr₃ or similar brominating agent | 3-Bromopropyl-tetraalkoxybenzene |
| 3 | Quaternization | Triphenylphosphine (Ph₃P) | Polyalkoxyphenyl-propyl-triphenylphosphonium bromide |
Another specific example is the synthesis of 1,3-bis(triphenylphosphonio)propan-2-olate, which is formed from the reaction of epichlorohydrin (B41342) with triphenylphosphine. researchgate.net This reaction demonstrates the formation of a 1,3-dicationic propane (B168953) backbone from a common starting material. researchgate.net More direct methods have also been developed for synthesizing phosphonium (B103445) salts from alcohols, using reagents like trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine, which could potentially be applied to 1,3-propanediol (B51772) to form the bis-phosphonium salt. organic-chemistry.org
Synthesis of Other 1,3-Propanediyl-Linked Cations
Beyond phosphonium salts, the 1,3-propanediyl linker can be used to connect other cationic centers. A notable example is the synthesis of 1,3-propanediamine derivatives, which can exist as dicationic ammonium (B1175870) salts. A general and straightforward route to C-glycoside linked 1,3-propanediamines has been developed. researchgate.net This three-step procedure involves:
C-glycosylation of a protected α-glycosyl halide with malononitrile. researchgate.net
Catalytic hydrogenation of the resulting dinitrile to the corresponding diamine. researchgate.net
Deprotection of the carbohydrate moiety. researchgate.net
The core of this synthesis creates a 1,3-diaminopropane (B46017) structure attached to a sugar molecule. This method provides a general pathway to a class of carbohydrate-pendant chelators. researchgate.net Another industrial process for creating a 1,3-diamino linkage involves the reaction of hydroxypivalaldehyde with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst. google.com While this specific example produces a dimethyl-substituted propane backbone, the fundamental transformation highlights a reductive amination approach to 1,3-diamines. google.com
| Starting Material | Key Reagents | Intermediate | Final Cationic Group |
| α-Glycosyl halide | Malononitrile, H₂/Catalyst | Glycosyl-malononitrile | Ammonium |
| Hydroxypivalaldehyde | NH₃, H₂, Ni Catalyst | Not isolated | Ammonium |
These synthetic routes underscore the versatility of the 1,3-propanediyl scaffold in constructing molecules with two cationic centers, whether they are phosphonium, ammonium, or sulfonium based.
Control over Stereochemistry and Regioselectivity in Bis-Sulfonium Synthesis
Achieving control over stereochemistry and regioselectivity is a significant challenge in the synthesis of complex sulfonium salts, including bis-sulfonium compounds. The sulfur atom in a sulfonium salt is a stereocenter if it bears three different substituents, leading to the possibility of enantiomers. nih.gov
Stereochemistry: The pyramidal geometry of the sulfur atom in sulfonium salts means that chiral sulfonium compounds can be synthesized and, in some cases, resolved. nih.gov The stability of the stereocenter at the sulfur atom can be a concern, as racemization can occur through several pathways, including pyramidal inversion or dissociation-recombination (Sₙ1-type) mechanisms. core.ac.uk
Optically active sulfonium salts have been prepared from optically active sulfoxides through alkylation. The stereochemical outcome of such reactions, whether they proceed with retention or inversion of configuration at the sulfur atom, is crucial for controlling the final product's stereochemistry. core.ac.uk For bis-sulfonium compounds linked by a propane chain, the presence of two stereogenic sulfur centers means that diastereomers (including meso compounds) are possible, adding another layer of complexity to the synthesis.
Regioselectivity: Regioselectivity refers to the control over which position a reaction occurs when multiple sites are available. In the synthesis of bis-sulfonium salts, this is particularly relevant when the starting materials are unsymmetrical.
Recent advances in catalysis have provided powerful tools for controlling both regio- and stereoselectivity in reactions involving sulfonium salts. For example, a palladium-catalyzed regio- and stereo-selective phosphination of cyclic biarylsulfonium salts has been reported. researchgate.netnih.gov This method demonstrates that high levels of selectivity can be achieved by leveraging the reactivity of the sulfonium group and the properties of the catalyst. researchgate.netnih.gov While this example involves the cleavage of a C-S bond rather than the formation of a bis-sulfonium salt, the principles of using transition metal catalysis to direct the reaction to a specific site and control the stereochemical outcome are broadly applicable.
Furthermore, sulfonium salt formation itself can be used to trigger selective reactions. A reported phenoxythiolation of alkynes with phenols and sulfoxides proceeds with high regio- and Z-stereoselectivity, furnishing specific alkene geometries. rsc.org This indicates that the formation of the sulfonium intermediate directs the subsequent bond-forming steps in a highly controlled manner. rsc.org For the synthesis of a 1,3-propanediylbis[sulfonium] salt from an unsymmetrical starting material, such principles would be essential to ensure the correct connectivity and spatial arrangement of the final product.
The table below outlines key challenges and potential strategies for controlling selectivity in bis-sulfonium synthesis.
| Selectivity Type | Challenge | Potential Strategy |
| Stereochemistry | Formation of multiple stereoisomers (enantiomers, diastereomers) due to chiral sulfur centers. | Use of chiral starting materials (e.g., optically active sulfoxides); development of asymmetric catalytic methods. core.ac.uk |
| Regioselectivity | Ambiguity in the site of alkylation on unsymmetrical precursors. | Use of directing groups; leveraging transition-metal catalysis to activate specific C-S bonds or direct incoming groups. researchgate.netnih.gov |
Ultimately, the precise control over the three-dimensional structure and connectivity in bis-sulfonium synthesis requires a careful choice of starting materials, reagents, and reaction conditions, with modern catalytic methods offering the most promising solutions.
Advanced Spectroscopic and Structural Elucidation of 1,3 Propanediylbis Dimethyl Sulfonium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Bis-Sulfonium Structure Confirmation
NMR spectroscopy is a powerful tool for verifying the covalent framework of molecules. For 1,3-propanediylbis[dimethyl-sulfonium], both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the connectivity of the dimethyl and propanediyl groups to the sulfur centers.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of 1,3-propanediylbis[dimethyl-sulfonium] is expected to show distinct signals for the methyl and methylene (B1212753) protons. Due to the deshielding effect of the adjacent positively charged sulfur atoms, these protons will resonate at a lower field (higher ppm) compared to analogous thioethers.
The methyl protons (S-CH₃) would likely appear as a singlet, reflecting their chemical equivalence. The protons of the propylene (B89431) bridge (-CH₂-CH₂-CH₂-) would present more complex splitting patterns. The protons on the carbons adjacent to the sulfur atoms (S-CH₂) would be the most deshielded and are expected to appear as a triplet. The central methylene protons (-CH₂-) would appear as a quintet due to coupling with the four adjacent protons.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| S-CH ₃ | ~3.0 | Singlet |
| S-CH ₂- | ~3.5 | Triplet |
| -CH ₂- | ~2.2 | Quintet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
In the ¹³C NMR spectrum, the carbon atoms directly bonded to the sulfonium (B1226848) centers are significantly deshielded. This results in downfield chemical shifts for the methyl carbons and the terminal carbons of the propane (B168953) bridge. The central carbon of the propane bridge would be less affected but still influenced by the inductive effect of the two sulfonium groups.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| S-C H₃ | ~25 |
| S-C H₂- | ~45 |
| -C H₂- | ~20 |
Heteronuclear NMR Techniques (e.g., ³¹P NMR for phosphonium (B103445) analogues)
While not directly applicable to sulfonium compounds, heteronuclear NMR techniques like ³¹P NMR are invaluable for characterizing analogous phosphonium compounds. In bis-phosphonium salts, ³¹P NMR would show distinct signals for the phosphorus atoms, and the coupling between phosphorus and adjacent protons or carbons would provide further structural confirmation. The principles of these techniques can be conceptually extended to other heteroatoms, although sulfur NMR (³³S) is less common due to the low natural abundance and quadrupolar nature of the ³³S isotope.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly FTIR, provides information about the functional groups and the conformational properties of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy of Bis-Sulfonium Moieties
The FTIR spectrum of 1,3-propanediylbis[dimethyl-sulfonium] would be characterized by the vibrational modes of its constituent groups. Key expected absorptions include:
C-H stretching vibrations of the methyl and methylene groups, typically in the range of 2850-3000 cm⁻¹.
C-H bending vibrations (scissoring and rocking) for the methylene groups around 1465 cm⁻¹ and for the methyl groups around 1450 cm⁻¹ and 1375 cm⁻¹.
C-S stretching vibrations , which are typically weak and appear in the fingerprint region (600-800 cm⁻¹). The ionic nature of the sulfonium group can influence the position and intensity of these bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the cation and to study its fragmentation pathways, which can provide further structural evidence. For ionic compounds like this bis-sulfonium salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.
The mass spectrum would be expected to show a base peak corresponding to the dication [M]²⁺ at an m/z value equal to half of its molecular mass. Fragmentation would likely involve the loss of one of the methyl groups or cleavage of the propane chain. The specific fragmentation pattern would be dependent on the counter-ion and the conditions used in the mass spectrometer.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]²⁺ | (Molecular Mass of Cation) / 2 |
| [M - CH₃]⁺ | Molecular Mass of Cation - 15 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography on single crystals of 1,3-propanediylbis[dimethyl-sulfonium] salts would allow for an unambiguous determination of its molecular structure and supramolecular assembly. While a specific crystal structure for 1,3-propanediylbis[dimethyl-sulfonium] salts is not publicly available in crystallographic databases, analysis of closely related structures containing a propane-1,3-diyl linker provides a strong basis for understanding its likely conformational and packing features.
The molecular geometry of the 1,3-propanediylbis[dimethyl-sulfonium] cation is dictated by the tetrahedral arrangement around the sulfur atoms and the conformational flexibility of the central propane linker. Each sulfur atom is expected to have a pyramidal geometry, typical for sulfonium salts, with the sulfur atom at the apex and the three carbon substituents (two methyl groups and one propyl carbon) forming the base.
The bond lengths and angles around the sulfonium centers are anticipated to be consistent with those observed in other alkyl sulfonium salts. The S-C bonds to the methyl groups and the propyl chain would have lengths in the typical range for such bonds.
To illustrate the expected bond parameters, a hypothetical data table is presented below, based on typical values from related structures.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | S | C(sp³) | ~1.78 - 1.82 | |
| Bond Angle (°) ** | C(sp³) | S | C(sp³) | ~100 - 105 |
| Torsion Angle (°) | S-C1-C2-C3 | Variable | ||
| Torsion Angle (°) ** | C1-C2-C3-S | Variable | ||
| Note: This table represents expected values and not experimentally determined data for the title compound. |
The solid-state structure of 1,3-propanediylbis[dimethyl-sulfonium] salts is expected to be a complex three-dimensional network held together by various supramolecular interactions. The dicationic nature of the sulfonium compound necessitates the presence of counter-anions in the crystal lattice, and the interactions between the cations and anions will be a primary determinant of the crystal packing.
For instance, in other organic salts, the formation of one-dimensional chains or two-dimensional layers through hydrogen bonding is a common motif nih.gov. In the case of 1,3-propanediylbis[dimethyl-sulfonium] salts, one could envision chains of alternating cations and anions, which are then further organized into a three-dimensional structure through weaker van der Waals forces between the alkyl groups. The analysis of such packing would involve examining the short contacts between molecules and identifying repeating structural motifs.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Ion Pairing | Sulfonium Cation (S⁺) | Anion | Primary driving force for aggregation |
| Hydrogen Bonding | C-H (methyl/methylene) | Anion | Directional control of supramolecular assembly |
| van der Waals Forces | Alkyl Chains | Alkyl Chains | Close packing and stabilization |
| Note: This table outlines potential interactions based on the compound's structure. |
Theoretical and Computational Investigations of 1,3-Propanediylbis[dimethyl-Sulfonium] Reactivity and Structure
A comprehensive review of the theoretical and computational investigations into the reactivity and structure of 1,3-propanediylbis[dimethyl-sulfonium] is currently unavailable in existing scientific literature. While computational chemistry provides a powerful lens to explore molecular properties, specific studies applying these methods to this particular bis-sulfonium compound have not been publicly documented.
Computational methods such as Density Functional Theory (DFT), advanced quantum chemical techniques like the Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are pivotal in modern chemical research for elucidating electronic structure, conformational preferences, and intermolecular interactions. However, the application of these specific methodologies to 1,3-propanediylbis[dimethyl-sulfonium] has not been the subject of published research.
Consequently, detailed research findings, including data on geometry optimization, conformational analysis, electronic properties (such as HOMO-LUMO energy levels and charge distribution), vibrational frequencies, and in-depth analysis of intermolecular interactions for this specific compound, are not available. The following sections outline the established theoretical frameworks that could be applied to study 1,3-propanediylbis[dimethyl-sulfonium], though it must be emphasized that the specific data and analyses for this compound are not present in the current body of scientific literature.
Theoretical and Computational Investigations of 1,3 Propanediylbis Dimethyl Sulfonium Reactivity and Structure
Mechanistic Insights through Computational Reaction Pathway Studies
Gaining a deep understanding of how 1,3-propanediylbis[dimethyl-sulfonium] participates in chemical reactions requires detailed computational studies of its reaction pathways. Such studies would elucidate the step-by-step processes of bond breaking and formation.
Potential Energy Surface Mapping and Transition State Characterization for 1,3-Propanediylbis[dimethyl-Sulfonium] Reactions
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net Mapping the PES for reactions involving 1,3-propanediylbis[dimethyl-sulfonium] would reveal the various stable molecules (reactants and products) as minima on this surface. The pathways connecting these minima would pass through transition states, which are saddle points on the PES.
The characterization of these transition states is crucial as they represent the highest energy barrier that must be overcome for a reaction to proceed. Computational methods, such as density functional theory (DFT), are commonly employed to locate and characterize these critical points on the PES. However, specific studies detailing the PES and transition state geometries for reactions of 1,3-propanediylbis[dimethyl-sulfonium] are not presently available in the reviewed literature.
Gibbs Free Energy Profiles and Kinetic Barriers of Bis-Sulfonium Transformations
From the computed potential energy surface, one can derive the Gibbs free energy profile for a reaction. This profile provides a more complete picture of the reaction's feasibility by including entropic and thermal contributions. The difference in Gibbs free energy between the reactants and the transition state determines the kinetic barrier of the reaction, which is directly related to the reaction rate.
For transformations involving 1,3-propanediylbis[dimethyl-sulfonium], calculating these profiles would allow for the prediction of reaction rates and the identification of the most favorable reaction pathways. Unfortunately, specific Gibbs free energy profiles and kinetic barrier data for this compound have not been reported in the searched scientific literature.
Solvation Models and Their Impact on Computational Predictions
Reactions are often carried out in a solvent, which can significantly influence their thermodynamics and kinetics. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models treat individual solvent molecules, while implicit models represent the solvent as a continuous medium with specific properties like a dielectric constant.
The choice of solvation model can have a substantial impact on the accuracy of computational predictions. For ionic species like 1,3-propanediylbis[dimethyl-sulfonium], where electrostatic interactions with the solvent are significant, the selection of an appropriate solvation model is particularly important. A comprehensive computational study would typically evaluate the effect of different solvation models on the predicted reaction pathways and energy barriers. However, such an analysis specific to 1,3-propanediylbis[dimethyl-sulfonium] is not currently documented.
Comparison of Computational Predictions with Experimental Data for Validation
A critical step in any computational study is the validation of the theoretical predictions against experimental data. This comparison provides confidence in the computational model and its ability to accurately describe the chemical system. For 1,3-propanediylbis[dimethyl-sulfonium], this would involve comparing computed properties, such as reaction rates or equilibrium constants, with experimentally measured values.
While general methodologies for such comparisons are well-established, the absence of both specific computational predictions and relevant experimental data for the reactions of 1,3-propanediylbis[dimethyl-sulfonium] precludes a direct validation for this particular compound.
Reaction Mechanisms and Chemical Transformations Involving 1,3 Propanediylbis Dimethyl Sulfonium
Nucleophilic Reactivity of Bis-Sulfonium Ylides and Derived Intermediates
Sulfur ylides are zwitterionic compounds featuring a carbanion adjacent to a positively charged sulfur atom. baranlab.org Bis-sulfonium salts, such as those derived from 1,3-propanediylbis[dimethyl-sulfonium], can serve as precursors to S,S-bis-ylides, where a single carbon atom is bonded to two sulfonium (B1226848) moieties. These bis-ylides exhibit strong nucleophilic character and are valuable intermediates in organic synthesis. mdpi.comresearchgate.net
The formation of an S,S-bis-ylide from its corresponding bis-sulfonium salt precursor is typically achieved through deprotonation using a strong base. organic-chemistry.org The resulting S,S-bis-ylide is a highly reactive species. For instance, the S,S-bis-ylide denoted as compound 2 in a study by Authesserre et al. (2023) was generated and its formation was unequivocally confirmed through its subsequent methylation reaction. nih.gov The strong nucleophilic nature of this bis-ylide is a key feature of its chemistry. mdpi.comnih.gov
Characterization of these transient species can be challenging due to their reactivity. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool. For example, the formation of a betaine (B1666868) adduct from the reaction of an S,S-bis-ylide with CO2 was characterized in solution at -20 °C using 13C NMR, which showed characteristic signals for the coordinated CO2 fragment and the central carbon atom. mdpi.com X-ray diffraction analysis of derivatives has also been used to provide definitive structural proof. mdpi.comresearchgate.net
The pronounced nucleophilic character of S,S-bis-ylides is demonstrated by their reactions with various electrophiles. mdpi.comnih.gov
Reaction with Alkyl Halides: When an S,S-bis-ylide is treated with an alkyl halide like methyl iodide, a rapid C-alkylation occurs. For example, the reaction of S,S-bis-ylide 2 with one equivalent of methyl iodide at -80 °C resulted in the immediate disappearance of the ylide's characteristic yellow color and the precipitation of the C-methylated salt 3 , which was isolated in an 85% yield. nih.gov The successful methylation was confirmed by the appearance of new signals in the 1H and 13C NMR spectra corresponding to the added methyl group. nih.gov
Reaction with Carbon Dioxide: S,S-bis-ylides can also react with carbon dioxide. At -70 °C under 3 bars of CO2, S,S-bis-ylide 2 reacts to form a CO2 adduct, a betaine intermediate (4 ). mdpi.com This adduct remains reactive and can undergo further derivatization, such as O-silylation or O-alkylation, to afford corresponding salt derivatives. nih.gov
The table below summarizes the reactions of a representative S,S-bis-ylide with electrophiles.
| Electrophile | Reagent | Product | Yield (%) | Analytical Method |
| Alkyl Halide | Methyl Iodide | C-methylated salt 3 | 85 | NMR Spectroscopy |
| Carbon Dioxide | CO2 (3 bars) | Betaine 4 | - | Low-Temperature NMR Spectroscopy |
Electrophilic Alkylation and Alkyl Transposition Reactions Mediated by 1,3-Propanediylbis[dimethyl-Sulfonium]
Beyond forming nucleophilic ylides, sulfonium salts themselves can act as electrophilic reagents, participating in alkylation and alkyl transposition reactions. This reactivity is inspired by the biological methyl donor S-adenosyl-L-methionine (SAM), which features a key sulfonium motif. nih.govnih.gov
Recent research has explored the concept of "molecular editing," which includes the positional manipulation of functional groups within a molecule. nih.gov Inspired by the function of SAM, sulfonium intermediates have been developed for alkyl group transposition. nih.gov One strategy involves the in-situ generation of sulfonium intermediates from thioethers using arynes. These intermediates can then engage in an intermolecular alkyl-transfer reaction. nih.gov Theoretical and experimental studies suggest that this thermodynamically favored process can be promoted by specific counter-ion complexes. nih.gov This approach allows for the precise rearrangement of alkyl groups within a molecular scaffold. nih.gov
Sulfonium salts are effective electrophilic alkylating agents due to the excellent leaving group ability of the neutral sulfide (B99878). organic-chemistry.org In a Friedel-Crafts-type reaction, an alkyl halide is activated by a Lewis acid to generate a carbocation (or a similar electrophilic species) that is then attacked by an aromatic ring. masterorganicchemistry.com Similarly, the alkyl groups on a sulfonium salt are activated towards nucleophilic attack. A series of robust, easy-to-prepare sulfonium salts have been designed and developed specifically as electrophilic alkylation reagents. nih.gov These reagents demonstrate a broad substrate scope and high selectivity, making them valuable for the late-stage modification of complex molecules and active pharmaceutical ingredients. nih.gov While research has often focused on monocationic sulfonium salts, the principles extend to dicationic species like 1,3-propanediylbis[dimethyl-sulfonium], which could potentially act as bifunctional alkylating agents.
Cleavage and Functionalization of Carbon-Sulfur Bonds in Bis-Sulfonium Systems
The carbon-sulfur bond in sulfonium salts is susceptible to cleavage, a property that is harnessed in various synthetic transformations. nih.gov The activation and functionalization of the C–S bond is a growing field in organic chemistry, with both transition-metal-catalyzed and transition-metal-free strategies being developed. researchgate.netrsc.org
Triorganosulfonium salts have emerged as reliable alternatives to organic halides in numerous transition-metal-catalyzed cross-coupling reactions. nih.gov The reactivity of the C–S bond in these salts allows for transformations such as Suzuki-Miyaura ring-opening arylations, Mizoroki-Heck reactions, and various carbonylations and carboxylations. nih.gov For instance, palladium-catalyzed protocols have been developed for the sulfination of aryl sulfonium salts, which can then be converted into valuable sulfonamides. acs.org The choice of catalyst and reaction conditions can selectively cleave one C–S bond over others, enabling site-selective functionalization. researchgate.net
In bis-sulfonium systems, the presence of two C–S bonds offers opportunities for sequential or double functionalization. The cleavage can be influenced by the structure of the sulfonium salt and the nature of the nucleophile or catalyst. While many studies focus on cyclic or aryl sulfonium salts, the fundamental reactivity allows for the cleavage of C(sp³)–S bonds as well, opening pathways to introduce new functional groups at the carbon atom previously attached to the sulfur.
Mechanistic Studies of C-S Bond Cleavage Pathways
The cleavage of C–S bonds in sulfonium salts is a fundamental process that underpins their utility in organic synthesis. manchester.ac.uk This scission can be initiated through several mechanistic pathways, including transition-metal-catalyzed processes and transition-metal-free methods that utilize reagents like acids, bases, or photochemical and electrochemical stimulation. rsc.org In the context of metal catalysis, the cleavage often begins with the oxidative addition of a low-valent transition metal, such as Palladium(0) or Nickel(0), into the C–S bond. nih.gov This step is a key feature in many cross-coupling reactions where sulfonium salts serve as electrophilic partners, analogous to organic halides. nih.gov
For a molecule such as 1,3-propanediylbis[dimethyl-sulfonium], there are two primary types of C–S bonds: the bonds between the sulfur and the methyl groups (S–C(methyl)) and the bonds between the sulfur and the propane (B168953) chain carbons (S–C(propyl)). The selectivity of cleavage can be influenced by the reaction conditions and the nature of the catalyst. In many transition-metal-catalyzed reactions involving triorganosulfonium salts, the cleavage is often selective, allowing for predictable synthetic outcomes. nih.gov For instance, in photoredox catalysis, the selective cleavage of the S–C(exo) bond in dibenzothiophenium salts allows for the generation of aryl radicals that can participate in subsequent C–C bond formation. nih.gov While direct mechanistic studies on 1,3-propanediylbis[dimethyl-sulfonium] are not extensively detailed in the reviewed literature, the established principles of sulfonium salt reactivity suggest that C–S bond cleavage would be a primary pathway for its chemical transformations.
Regio- and Stereoselective Transformations Initiated by C-S Bond Scission
The cleavage of a C–S bond generates reactive intermediates that can be trapped to form new bonds with high degrees of selectivity. In the realm of asymmetric catalysis, the C–S bond scission of chiral sulfonium salts can lead to the formation of enantiomerically enriched products. researchgate.net For example, palladium-catalyzed reactions of cyclic biarylsulfonium salts have been shown to proceed with high regio- and stereoselectivity. rsc.orgrsc.org The inherent strain in some cyclic sulfonium salts can contribute to the high reactivity and selectivity observed upon ring-opening C–S cleavage. researchgate.net
In the case of an acyclic bis-sulfonium salt like 1,3-propanediylbis[dimethyl-sulfonium], regioselectivity would be determined by which C–S bond is cleaved first. Nucleophilic attack could potentially occur at either a methyl carbon or a propyl carbon, with the dimethyl sulfide moiety acting as the leaving group. The subsequent reaction of the resulting carbocation or organometallic intermediate would define the final product structure. If the cleavage is initiated by a catalyst, the ligand environment of the metal can play a crucial role in directing the stereochemical outcome of the transformation, as demonstrated in the synthesis of atropoisomeric phosphines from cyclic biarylsulfonium salts. researchgate.netrsc.org
Metal-Catalyzed Reactions Utilizing 1,3-Propanediylbis[dimethyl-Sulfonium]
Triorganosulfonium salts have emerged as effective electrophiles in a wide array of transition-metal-catalyzed cross-coupling reactions, serving as viable alternatives to organic halides. nih.gov Catalysts based on palladium, nickel, and copper have been successfully employed to activate C–S bonds for the formation of C–C and C-heteroatom bonds. nih.govnih.gov
Palladium-Catalyzed Reactions Involving Cyclic Biarylsulfonium Salts as Precedents
Palladium catalysis has been particularly effective in transformations of sulfonium salts. As a precedent, the palladium-catalyzed regio- and stereoselective phosphination of cyclic biarylsulfonium salts provides a powerful method for synthesizing valuable atropoisomeric phosphine (B1218219) ligands. researchgate.netrsc.orgrsc.org In these reactions, a palladium(0) catalyst is believed to undergo oxidative addition into a C–S bond of the sulfonium salt. The resulting organopalladium(II) intermediate then participates in a catalytic cycle to yield the final product. researchgate.net The high reactivity and selectivity are often driven by the release of torsional strain in the cyclic starting material. researchgate.netrsc.org These reactions tolerate a variety of functional groups, highlighting the versatility of this approach. rsc.org
Below is a table summarizing representative palladium-catalyzed reactions of cyclic biarylsulfonium salts, which serve as precedents for potential transformations of bis-sulfonium compounds.
| Sulfonium Salt Type | Coupling Partner | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Cyclic Biarylsulfonium Salt | Secondary Phosphine | Pd₂(dba)₃ / Chiral Ligand | Atropisomeric P,S-Ligand | 61-97% | 84-97% | researchgate.net |
| Cyclic Biarylsulfonium Salt | Amine / CO | Pd(OAc)₂ / Ligand | Axially Chiral Amide | Good to High | Excellent | researchgate.net |
| Dibenzothiophene Sulfonium | Tetraarylborate | Pd(OAc)₂ / SPhos | Biaryl | Not specified | N/A | nih.gov |
This table presents illustrative data from studies on cyclic biarylsulfonium salts as precedents.
Mechanistic Interrogations of Catalyst-Mediated Bis-Sulfonium Reactivity
The mechanism of catalyst-mediated reactions of sulfonium salts typically involves the oxidative addition of a low-valent metal catalyst into a C–S bond. nih.gov For a bis-sulfonium compound, the presence of two reactive centers could lead to several mechanistic possibilities. A catalyst could interact with one sulfonium group, leading to a mono-functionalized product, or it could potentially mediate a double C–S bond activation, leading to cyclization or difunctionalization.
In dual catalytic systems, such as those combining nickel and photoredox catalysts, sulfonium salts have been used as sources of alkyl radicals. nih.gov A proposed mechanism involves the oxidative addition of a Ni(0) catalyst into the C–S bond, followed by reaction with a photochemically generated radical species. nih.gov Applying this concept to 1,3-propanediylbis[dimethyl-sulfonium] could envision the sequential or simultaneous generation of radical centers at the 1 and 3 positions of the propane chain, opening pathways to novel polymeric or cyclic structures. The specific reactivity would be highly dependent on the catalyst, ligands, and reaction conditions employed. nih.gov
Intramolecular Cyclization and Rearrangement Processes Induced by Bis-Sulfonium Centers
The presence of two sulfonium centers on a flexible three-carbon linker in 1,3-propanediylbis[dimethyl-sulfonium] creates opportunities for intramolecular reactions. Upon treatment with a suitable base, a sulfonium salt can be deprotonated at the α-carbon to form a sulfur ylide. The bis-sulfonium structure allows for the potential formation of a mono-ylide or a di-ylide. These highly reactive ylide intermediates can undergo a variety of subsequent reactions, including intramolecular cyclization or rearrangement.
For example, sulfur ylides are known to participate in researchgate.netrsc.org-sigmatropic rearrangements (Sommelet-Hauser rearrangement) or researchgate.netrsc.org-rearrangements (Stevens rearrangement). soton.ac.uk In the context of the 1,3-propanediylbis[dimethyl-sulfonium] structure, the formation of an ylide at one of the methyl groups could be followed by an intramolecular nucleophilic attack of the ylidic carbon onto the electrophilic carbon of the second sulfonium group, potentially leading to the formation of a cyclic product.
Furthermore, sulfonium salts themselves can facilitate intramolecular cyclizations by acting as activating groups. For instance, methyl(bismethylthio)sulfonium salts react with 2-allylphenols to induce an intramolecular cyclization, forming 2,3-dihydrobenzofurans under mild conditions. rsc.org This type of reactivity, where the sulfonium group promotes the formation of a new ring, could be envisioned for the bis-sulfonium compound, where one sulfonium moiety acts as an internal electrophile for a nucleophilic site generated by the other. The specific pathway, whether it be rearrangement or cyclization, would be dictated by the substrate's structure and the reaction conditions. researchgate.netnih.gov
Advanced Applications of 1,3 Propanediylbis Dimethyl Sulfonium in Synthetic Organic Chemistry and Materials Science
Role as Versatile Reagents in Complex Molecule Synthesis
Bis-sulfonium salts serve as valuable precursors and reagents in the synthesis of intricate molecular architectures. Their ability to act as leaving groups or participate in carbon-carbon bond-forming reactions makes them powerful tools for synthetic chemists.
The concept of "molecular editing" involves the precise modification of a molecule's framework, often through the strategic introduction and subsequent transformation of a functional group. Sulfonium (B1226848) salts are increasingly recognized for their utility in this context, particularly in late-stage functionalization, where a robust and selectively reactive handle is required. researchgate.netrwth-aachen.de Aryl sulfonium salts, for instance, can be installed site-selectively on complex arenes via C–H functionalization. acs.org This sulfonium group then acts as a versatile synthetic handle.
While specific examples detailing 1,3-propanediylbis[dimethyl-sulfonium] in molecular editing are not prevalent, the reactivity of analogous sulfonium salts suggests its potential. The sulfonium moiety is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities. nih.gov This two-step sequence—introduction of the sulfonium group followed by its displacement—allows for the targeted manipulation of a molecule's structure. Research has demonstrated that aryl sulfonium salts can be converted into valuable sulfinate precursors, which can then be transformed into sulfonamides, sulfones, and sulfonyl fluorides—functional groups of high importance in pharmaceuticals and agrochemicals. acs.org
The general process can be summarized as follows:
Introduction: A sulfur-based group is installed onto a molecular scaffold.
Activation: The sulfur is alkylated to form a sulfonium salt, enhancing its leaving group ability.
Displacement: The sulfonium group is displaced by a desired nucleophile, achieving a net functional group interconversion.
This strategy has been effectively used for the radiofluorination of drug-like molecules for applications in Positron Emission Tomography (PET), where sulfonium salts serve as efficient leaving groups for the introduction of fluorine-18. nih.gov
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The properties of a MOF are dictated by the geometry and functionality of its components. While the use of sulfonium salts as primary linkers in MOF synthesis is a developing area, the established use of analogous functional groups, such as sulfonic acids, highlights the potential. alfa-chemistry.comberkeley.edu Sulfonic acid-functionalized linkers are incorporated into MOFs to introduce Brønsted acidity, enhancing their performance in catalysis. alfa-chemistry.comberkeley.edu
The dicationic nature of 1,3-propanediylbis[dimethyl-sulfonium] presents an intriguing possibility for its use as an unconventional organic linker. Its positive charges could serve to balance anionic metal clusters or to create frameworks with unique ion-exchange properties. The synthesis of MOFs often relies on solvothermal methods where metal salts and organic linkers self-assemble into extended networks. rsc.orgresearchgate.net The incorporation of a dicationic bis-sulfonium linker would likely require different synthetic strategies to accommodate the charge and solubility characteristics of the precursor. Although currently a speculative application, the modularity of MOF synthesis suggests that bis-sulfonium salts could serve as building blocks for novel materials with tailored porosities and surface chemistries. acs.org
Development of Bis-Sulfonium Salts in Ligand Design for Catalysis
The electron-withdrawing nature of the sulfonium cation makes it an attractive component in ligand design, particularly for catalytic processes that benefit from electron-poor metal centers.
Sulfonium cations are recognized as strongly π-acidic, or π-accepting, ligands. rsc.org Isoelectronic with ubiquitous tertiary phosphines, their coordination chemistry was long overlooked but has been revived through their incorporation into robust ligand scaffolds. rsc.orgnih.gov The positive charge on the sulfur atom stabilizes its lone pair of electrons while lowering the energy of its S-C σ* orbitals, making them available to accept electron density from a metal center via π-backbonding. rsc.org
This π-acidity is significantly enhanced when the sulfonium moiety is embedded within a pincer framework (a tridentate ligand that binds a metal in a meridional fashion). nih.govresearchgate.net Computational analyses have confirmed the strong π-acceptor character of these ligands, placing them among the best π-acceptor ligands available. rsc.orgchemrxiv.org A structure like 1,3-propanediylbis[dimethyl-sulfonium] could serve as a key building block for chelating or bridging ligands. By functionalizing the carbon backbone or the methyl groups, coordinating arms (such as phosphines) could be introduced to create novel pincer or chelating ligands where the bis-sulfonium unit can electronically tune the catalytic metal center. Such ligands are promising for π-acid catalysis, where a highly electrophilic metal center is required to activate unsaturated substrates like alkenes and alkynes. chemrxiv.org
| Ligand Feature | Consequence of Sulfonium Integration | Potential Catalytic Application |
| Positive Charge | Enhances the electrophilicity (π-acidity) of the coordinated metal center. | Cycloisomerization, hydrofunctionalization of alkynes/alkenes. |
| Strong σ-Donation | Stabilizes the metal-ligand bond. | Robust catalysis under demanding conditions. |
| Strong π-Acceptance | Lowers the energy of the metal's d-orbitals, facilitating reductive elimination. | Cross-coupling reactions. |
| Pincer Framework | Provides thermal stability and structural rigidity. | High-temperature catalysis, catalyst longevity. |
This interactive table summarizes the key characteristics and potential applications of sulfonium-based π-acidic ligands.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. acs.org While chiral phosphines are the most prominent ligands in this field, there is growing interest in developing new ligand classes. nih.gov Chiral sulfur-containing ligands have shown considerable promise. acs.org
The development of chiral bis-sulfonium salts as ligands offers a new avenue for asymmetric catalysis. Chirality can be introduced into a molecule like 1,3-propanediylbis[dimethyl-sulfonium] by modifying the propane (B168953) backbone (e.g., using a chiral 1,2- or 1,3-diol derivative as the starting material). Such C₂-symmetric chiral bis-sulfonium salts could coordinate to a metal center, creating a chiral environment to influence the stereochemical outcome of a reaction. researchtrends.netnih.gov
A particularly compelling application lies in the synthesis of atropisomers—stereoisomers arising from restricted rotation about a single bond. rice.edunih.gov Recent work has shown that cyclic biarylsulfonium salts can serve as effective precursors for the synthesis of atropoisomeric phosphine (B1218219) ligands. rsc.orgrsc.org In a palladium-catalyzed process, the sulfonium salt undergoes a regio- and stereo-selective phosphination, creating an axially chiral P,S-ligand. rsc.org This suggests that a well-designed chiral bis-sulfonium ligand could play a role in atroposelective transformations, either as part of the catalyst directing the stereochemistry or as a precursor to other valuable chiral ligands. Chiral tertiary sulfonium salts have already been demonstrated to be effective organocatalysts for asymmetric phase-transfer reactions, further supporting their potential in stereoselective synthesis. nii.ac.jpnih.gov
Enabling Novel Transformations Through Bis-Sulfonium Mediation
The unique reactivity of sulfonium salts enables a variety of chemical transformations that are often difficult to achieve with other functional groups. nih.govnih.gov They can act as sources of radicals, function as electrophilic alkylating or arylating agents, and participate in a range of transition-metal-catalyzed coupling reactions. nih.govnih.gov
The generation of radical intermediates from sulfonium salts via homolytic C–S bond cleavage is a fundamental process that has been harnessed in modern synthesis through the advent of photoredox catalysis. manchester.ac.uksoton.ac.uksoton.ac.uk Under irradiation with light, a photocatalyst can reduce a sulfonium salt, leading to C–S bond fragmentation and the formation of a carbon-centered radical. This radical can then engage in various C–C bond-forming reactions. manchester.ac.ukresearchgate.net A bis-sulfonium salt could potentially serve as a dual radical source or participate in intramolecular radical cyclization reactions to build complex ring systems.
Furthermore, sulfonium salts have proven to be excellent surrogates for organic halides in a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and carboxylation reactions. nih.gov The bis-sulfonium structure offers the potential for sequential or double cross-coupling reactions, providing a rapid route to build molecular complexity from a single precursor.
Thiol-yne Reactions Triggered by Sulfonium Centers
A notable application of sulfonium compounds is their ability to trigger thiol-yne reactions, a type of click chemistry reaction that is highly efficient and versatile. Research has demonstrated that a propargyl sulfonium center can facilitate a facile thiol-yne type reaction. nih.govpku.edu.cn This transformation proceeds readily in aqueous media at ambient temperature, highlighting its potential for biocompatible applications. pku.edu.cn
The reaction can be employed for both intermolecular and intramolecular additions. pku.edu.cn A significant application of the intramolecular variation is in the cyclization of peptides. pku.edu.cn This method offers a straightforward approach to producing cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. pku.edu.cn The sulfonium-triggered reaction provides a valuable tool for peptide modification and the development of new therapeutic agents. pku.edu.cn
Table 1: Conditions and Applications of Sulfonium-Triggered Thiol-yne Reactions
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Thiol-yne Addition | nih.govpku.edu.cn |
| Trigger | Propargyl Sulfonium Center | nih.govpku.edu.cn |
| Reaction Medium | Aqueous Solution | pku.edu.cn |
| Temperature | Ambient | pku.edu.cn |
| Scope | Intermolecular and Intramolecular | pku.edu.cn |
| Application | Peptide Cyclization, Cysteine Modification | nih.govpku.edu.cn |
Interfacing with Modern Synthetic Technologies (e.g., Photocatalysis, Electrosynthesis)
The integration of sulfonium salt chemistry with modern synthetic techniques like photocatalysis and electrosynthesis opens up new avenues for chemical transformations. While direct studies on 1,3-propanediylbis[dimethyl-sulfonium] in these areas are not extensively documented, the broader field of sulfonium salt chemistry provides a strong basis for its potential applications.
Photocatalysis:
Sulfonium salts have gained significant attention in the realm of photoredox catalysis. rsc.orgresearchgate.netrsc.org They can serve as precursors to various reactive intermediates upon activation with light. researchgate.net For instance, the photoactivation of electron donor-acceptor (EDA) complexes involving aryl sulfonium salts can generate aryl radicals. nih.gov This "sulfonium tag" approach expands the scope of radicals that can be generated through EDA complexation. nih.gov
Furthermore, the photochemistry of vinyl sulfonium salts, though less explored, has shown promise in metal-free radical addition reactions. acs.org It is conceivable that a photocatalytic system could be designed to generate a thiyl radical that then adds to a vinyl sulfonium species derived from or related to 1,3-propanediylbis[dimethyl-sulfonium]. The preliminary mechanistic studies of some thiol-yne reactions support a visible light-mediated radical pathway. nih.gov
Electrosynthesis:
Electrosynthesis offers a powerful and sustainable alternative to traditional chemical methods for generating reactive species. The electrochemical preparation and transformation of sulfonium salts are well-established. researchgate.netdoaj.org Electrosynthesis allows for precise control over the redox potential, enabling the selective generation of target products that might be difficult to obtain through thermal or photochemical methods. researchgate.netdoaj.org The merger of sulfonium reagents and electrosynthesis capitalizes on the attractive characteristics of sulfonium salts, using electric current in place of costly and hazardous chemical redox agents. researchgate.netdoaj.org This approach could potentially be harnessed to initiate thiol-yne reactions by electrochemically generating a reactive intermediate from a sulfonium precursor.
Table 2: Potential Roles of Sulfonium Salts in Modern Synthetic Technologies
| Technology | Role of Sulfonium Salt | Potential Application in Thiol-yne Reactions |
|---|---|---|
| Photocatalysis | Radical Precursor, Acceptor in EDA complexes | Generation of thiyl or vinyl radicals to initiate the thiol-yne cascade. |
| Electrosynthesis | Precursor for electrochemically generated reactive species | Controlled generation of initiators for the thiol-yne reaction under mild conditions. |
Future Perspectives and Emerging Research Avenues for 1,3 Propanediylbis Dimethyl Sulfonium Chemistry
Innovations in Synthesis and Scale-Up of Bis-Sulfonium Compounds
While general methods for the synthesis of sulfonium (B1226848) salts are well-established, the development of efficient, scalable, and sustainable routes to bis-sulfonium compounds like 1,3-propanediylbis[dimethyl-sulfonium] remains a key area for future research. nih.gov Traditional methods often rely on the alkylation of thioethers, which can be effective for simple salts but may present challenges in terms of selectivity and purification for more complex structures.
Future innovations are likely to focus on one-pot procedures and the use of milder reaction conditions. For instance, methods analogous to the activation of sulfoxides with anhydrides followed by reaction with nucleophiles could be adapted for the synthesis of bis-sulfonium salts from corresponding bis-sulfoxides. nih.gov Electrochemical synthesis also presents a promising avenue for scalable and environmentally friendly production of sulfonium salts, potentially avoiding the use of harsh chemical oxidants. rsc.org
A comparative overview of potential synthetic routes is presented in Table 7.1.
| Synthetic Method | Potential Advantages | Foreseen Challenges | Applicability to 1,3-Propanediylbis[dimethyl-Sulfonium] |
|---|---|---|---|
| Alkylation of 1,3-bis(methylthio)propane | Direct and straightforward | Requires stoichiometric amounts of alkylating agents, potential for side reactions | High |
| One-pot sulfoxide (B87167) activation | Avoids pre-functionalization | Requires optimization for bis-sulfoxides | Medium |
| Electrochemical synthesis | Sustainable and scalable | Requires specialized equipment and optimization of reaction conditions | Medium to High |
Deeper Mechanistic Understanding Through Advanced Analytical and Computational Tools
A thorough understanding of the reaction mechanisms involving 1,3-propanediylbis[dimethyl-sulfonium] is crucial for the rational design of new applications. Advanced analytical techniques and computational modeling are poised to play a pivotal role in elucidating the intricate details of these processes.
In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time information on the formation and consumption of intermediates. For complex reaction mixtures, hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be invaluable for identifying and quantifying products and byproducts.
Computational chemistry offers a powerful complementary approach to experimental studies. researchgate.net Density functional theory (DFT) calculations can be employed to map potential energy surfaces, identify transition states, and predict reaction pathways. Molecular dynamics (MD) simulations can provide insights into the role of solvent effects and conformational dynamics, which are particularly relevant for the flexible propyl linker in 1,3-propanediylbis[dimethyl-sulfonium]. The Conductor-Like Screening Model for Real Solvents (COSMO-RS) can be used to predict the solubility and partitioning of these salts in different media, which is crucial for applications in multiphase systems. researchgate.net
Key areas for future mechanistic studies are outlined in Table 7.2.
| Research Area | Proposed Analytical/Computational Tool | Expected Insights |
|---|---|---|
| Conformational analysis of the propyl linker | NMR spectroscopy, X-ray crystallography, MD simulations | Understanding the influence of conformation on reactivity and catalytic activity |
| Nucleophilic substitution reactions | Kinetic studies, DFT calculations | Elucidation of SN1 vs. SN2 pathways and the role of the second sulfonium group |
| Ylide formation and reactivity | In situ IR spectroscopy, trapping experiments | Characterization of bis-ylide intermediates and their subsequent reactions |
Exploration of New Reactivity Modes and Chemical Transformations
The unique structure of 1,3-propanediylbis[dimethyl-sulfonium] suggests a rich and varied reactivity profile that extends beyond that of simple monosulfonium salts. The presence of two electrophilic sulfur centers and four acidic α-protons opens up possibilities for novel chemical transformations.
One area of interest is the generation and reactivity of bis-ylides. The controlled deprotonation of the α-carbons could lead to the formation of a highly reactive intermediate that could participate in tandem or cascade reactions. For example, a bis-ylide could potentially react with two equivalents of an electrophile or with a dielectrophile to construct complex cyclic or polymeric structures.
Furthermore, the 1,3-disposition of the sulfonium groups could enable unique intramolecular reactions. For example, upon nucleophilic attack at one sulfur center, the resulting intermediate may undergo a subsequent intramolecular reaction involving the second sulfonium group, leading to the formation of cyclic products.
Design and Application of Bis-Sulfonium Systems in Novel Catalytic Cycles
The application of sulfonium salts in catalysis is a rapidly developing field. chemrxiv.org Bis-sulfonium compounds like 1,3-propanediylbis[dimethyl-sulfonium] are particularly attractive as ligands or catalysts due to their potential for bidentate coordination and cooperative effects between the two cationic centers.
In the realm of homogeneous catalysis, 1,3-propanediylbis[dimethyl-sulfonium] could serve as a ligand for transition metals, creating highly electrophilic catalytic centers. chemrxiv.org The flexible propyl linker could allow for the formation of stable chelate complexes with a variety of metals. Such catalysts could be particularly effective in π-acid catalysis, for reactions such as cycloisomerizations and hydrofunctionalizations of alkynes and allenes. chemrxiv.org
As phase-transfer catalysts, bis-sulfonium salts offer potential advantages over their mono-sulfonium and ammonium-based counterparts. The dicationic nature of these compounds could lead to enhanced efficiency in transporting anionic reagents between immiscible phases.
Potential catalytic applications are summarized in Table 7.4.
| Catalytic Application | Proposed Role of Bis-Sulfonium Salt | Potential Advantages |
|---|---|---|
| π-Acid Catalysis | Bidentate ligand for transition metals | Enhanced catalyst stability and electrophilicity |
| Phase-Transfer Catalysis | Dicationic phase-transfer agent | Increased efficiency in anion transport |
| Organocatalysis | Precursor to bis-ylides for tandem reactions | Access to complex molecular architectures in a single step |
Integration of Bis-Sulfonium Chemistry with Interdisciplinary Research Fields
The unique properties of bis-sulfonium salts suggest that their application need not be confined to traditional organic synthesis. The integration of bis-sulfonium chemistry with other scientific disciplines, such as materials science and polymer chemistry, represents a vibrant and promising area for future research.
In materials science, the incorporation of bis-sulfonium moieties into polymer backbones could lead to the development of novel polyelectrolytes with interesting thermal and mechanical properties. nih.gov These materials could find applications as ion-exchange membranes, flocculants, or antistatic coatings. The strong electrostatic interactions imparted by the dicationic units could also be exploited for the design of self-healing materials and supramolecular assemblies.
The development of antibacterial materials is another area where bis-sulfonium chemistry could make a significant impact. nih.gov Quaternary ammonium (B1175870) compounds are widely used as disinfectants, and sulfonium salts represent a structurally analogous class of compounds with potentially different biological activity profiles. Main-chain polysulfonium salts have already shown promise as non-ammonium antibacterial polymers, and low-molecular-weight bis-sulfonium salts could be explored as novel biocides. nih.gov
Q & A
Q. What methodological approaches are recommended for synthesizing sulfonium compounds with 1,3-propanediylbis[dimethyl- substituents?
Synthesis of sulfonium derivatives typically involves quaternization of thioethers with alkyl halides or via nucleophilic substitution. For example, 1,3-bis(diphenylphosphino)propane (DPPP) analogs are synthesized using 1,3-dichloropropane and organometallic reagents . Adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction temperature (60–80°C) can optimize yield. Characterization via / NMR and X-ray crystallography is critical to confirm structural integrity .
Q. How can researchers address inconsistencies in spectroscopic data for sulfonium compounds?
Contradictions in NMR or mass spectrometry data may arise from impurities, solvate formation, or dynamic equilibria (e.g., axial/equatorial conformers). Methodological steps include:
Q. What safety protocols are essential for handling air-sensitive sulfonium derivatives?
Sulfonium salts are often hygroscopic or reactive to oxygen. Key precautions:
- Use inert atmosphere gloveboxes for synthesis/storage.
- Store under nitrogen/argon at –20°C in amber glass vials.
- Refer to safety data sheets (SDS) for hazard mitigation (e.g., ALADDIN SCIENTIFIC CORPORATION guidelines for related phosphine compounds) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for sulfonium-based catalysts?
A 2 factorial design can systematically evaluate variables (e.g., temperature, solvent, catalyst loading). For example:
Q. What mechanistic insights explain sulfonium stability in aqueous vs. non-aqueous media?
Sulfonium cations are prone to hydrolysis under acidic/basic conditions. Advanced studies combine kinetic isotope effects (KIEs) and LC-MS to track degradation pathways. For example:
Q. How do computational models resolve contradictions in sulfonium reactivity predictions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict regioselectivity in nucleophilic attacks. Discrepancies between experimental and computational data often arise from solvation effects or transition-state approximations. Hybrid QM/MM simulations improve accuracy by incorporating solvent molecules explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
